Digin
Description
Early Isolation from Digitalis Species and Traditional Medicinal Use
The story of Digin begins with the genus Digitalis, commonly known as foxgloves, which have been integral to traditional medicine since antiquity. Historical records suggest that Roman physicians used foxglove extracts for diuretic purposes, though systematic documentation emerged much later. By the 16th century, European herbalists recognized the plant’s potency in treating edema, a practice later refined by William Withering in his 1785 treatise on the medicinal applications of Digitalis purpurea. Withering’s work laid the groundwork for isolating bioactive compounds from foxglove leaves, though the specific identification of this compound required advances in organic chemistry.
This compound, initially referred to as "Digitalin" in early pharmacological literature, was first isolated in the mid-19th century alongside other cardiac glycosides such as digitoxin and digoxin. Its extraction involved solvent-based methods to separate the glycosidic fraction from Digitalis leaves, a process complicated by the structural similarity among cardenolides. Traditional preparations, often crude infusions, were variable in potency, prompting chemists to pursue purer forms for clinical use.
Table 1: Key Digitalis Species and Associated Glycosides
| Species | Primary Glycosides | Structural Features |
|---|---|---|
| Digitalis purpurea | This compound, Digitoxin | Cardenolide core with tri-sugar chain |
| Digitalis lanata | Digoxin, Lanatosides | Additional hydroxyl group at C-12 |
Evolution of Scientific Interest in Cardenolide Compounds
The 20th century marked a turning point in cardenolide research, driven by the need to understand the mechanism of action of Digitalis derivatives. Cardenolides, including this compound, were recognized for their ability to inhibit sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), a membrane enzyme critical for maintaining electrochemical gradients in cardiac cells. This inhibition increases intracellular calcium concentrations, enhancing myocardial contractility—a property that cemented cardenolides as cornerstone therapies for congestive heart failure.
Scientific interest expanded beyond Digitalis to other cardenolide-rich plants, such as Thevetia peruviana (yellow oleander) and Cerbera manghas (sea mango), which posed significant toxicological challenges in tropical regions. Comparative studies revealed that this compound shared structural and functional similarities with these compounds, albeit with variations in glycosylation patterns influencing pharmacokinetics. The discovery of anti-digoxin antibodies in the late 20th century further underscored the therapeutic and toxicological parallels among cardenolides, prompting investigations into cross-reactive antidotes.
Key Milestones in Structural Elucidation and Classification
The structural elucidation of this compound proceeded in tandem with advancements in spectroscopic and chromatographic techniques. Early work in the 1930s identified its aglycone core as gitoxigenin, a steroid derivative with a lactone ring at C-17. The glycosidic moiety was later characterized as a trisaccharide chain comprising glucose and digitoxose units, distinguishing it from digitoxin (which lacks the terminal glucose).
Table 2: Structural Attributes of this compound
| Property | Detail |
|---|---|
| Molecular Formula | C₃₆H₅₆O₁₄ |
| Molecular Weight | 712.8 g/mol |
| Aglycone | Gitoxigenin |
| Glycosidic Substituents | β-D-glucose, β-D-digitoxose (x2) |
By the 1950s, X-ray crystallography confirmed the spatial arrangement of this compound’s steroid nucleus and sugar attachments, resolving ambiguities in earlier proposed models. This structural clarity enabled its classification within the cardenolide family, characterized by a cyclopentanoperhydrophenanthrene core and unsaturated lactone ring. The presence of hydroxyl groups at specific positions (e.g., C-12) was later linked to variations in solubility and receptor binding affinity across cardenolides.
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXELAAYFYCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-96-6, 6811-13-8 | |
| Record name | Gitogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neogitogenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Digin typically involves a series of well-defined chemical reactions. One common method includes the polycondensation of alkoxysilanes, which are functionalized organic compounds. This process involves the hydrolysis and subsequent polycondensation of alkoxysilanes in the presence of water and a catalyst . The reaction conditions, such as temperature, catalyst concentration, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistent quality. The use of advanced techniques such as continuous flow reactors and automated monitoring systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Digin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and pH, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
Digin has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, this compound’s reactivity makes it a valuable tool for studying biochemical pathways and interactions. In medicine, the compound’s potential therapeutic effects are being explored for treating various diseases. Additionally, this compound finds applications in the industry as a component in coatings, adhesives, and other functional materials .
Mechanism of Action
The mechanism of action of Digin involves its interaction with specific molecular targets and pathways. For instance, this compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to modulate intracellular sodium and calcium concentrations can promote the activation of contractile proteins, which is particularly relevant in the context of cardiac function .
Comparison with Similar Compounds
Clarification of Terminology
The term "DIGIN" in the provided evidence refers exclusively to a digital infrastructure program (e.g., states: "this compound is a public-private sector development initiative [...] to increase digital collaboration between companies"). This suggests either a miscommunication in terminology or a missing dataset in the provided evidence.
Guidance for Addressing Similar Compound Comparisons
If the query intends to explore chemical comparisons (e.g., for a hypothetical compound "this compound"), the following framework from the evidence can guide such analyses:
Structural and Functional Comparisons
- highlights the importance of complementary analytical techniques (e.g., spectroscopy, chromatography) to distinguish structurally similar compounds like synthetic cannabinoids or cathinones.
- emphasizes the need for validated methods (e.g., mass spectrometry, NMR) to ensure accuracy and reproducibility in compound identification.
Data Presentation Standards
Example Table Structure
Below is a hypothetical table template based on and 13 :
Note: Replace "N/A" with actual data from experimental studies. Include citations to methods used (e.g., ).
Critical Considerations
- Digital Context: If the query mistakenly refers to the This compound initiative , comparisons would focus on digital frameworks (e.g., vs. other data-sharing platforms like the EU’s Gaia-X), which is outside the scope of chemical compounds.
Recommendations for Further Research
Verify Compound Identity: Cross-reference "this compound" with chemical databases (e.g., PubChem, CAS) to confirm its existence and nomenclature.
Expand Evidence: Include peer-reviewed studies on specific compounds (e.g., synthetic analogues, natural products) for meaningful comparisons.
Adhere to Guidelines: Follow and 17 for structuring chemical research articles, ensuring detailed methodology, reproducibility, and critical discussion of results.
Biological Activity
Digin, a compound derived from the digitalis plant, is primarily known for its use in treating heart conditions, particularly congestive heart failure and atrial fibrillation. Its biological activity is largely attributed to its ability to inhibit the Na⁺/K⁺ ATPase enzyme, leading to increased intracellular calcium concentrations and enhanced cardiac contractility. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by relevant research findings and case studies.
This compound exerts its effects primarily through the inhibition of the Na⁺/K⁺ ATPase pump located in the cardiac cell membrane. This inhibition results in:
- Increased intracellular sodium : As sodium accumulates inside the cell, it reduces the driving force for sodium-calcium exchange.
- Elevated intracellular calcium levels : The reduced sodium gradient leads to increased calcium influx via the Na⁺/Ca²⁺ exchanger, enhancing myocardial contractility.
This mechanism is crucial for improving cardiac output in patients with heart failure.
Pharmacological Profile
The pharmacological properties of this compound include:
- Positive inotropic effect : Enhances the force of heart contractions.
- Negative chronotropic effect : Slows down heart rate by increasing vagal tone.
- Diuretic effect : Promotes fluid excretion, alleviating symptoms of congestion.
Clinical Applications
This compound is primarily used in conditions such as:
- Congestive Heart Failure (CHF) : It helps improve symptoms and reduce hospitalization rates.
- Atrial Fibrillation : It controls ventricular rate and improves hemodynamics.
Case Studies
Several studies have investigated the efficacy and safety of this compound in clinical settings:
-
Study on Heart Failure Patients :
- Objective : To assess the impact of this compound on exercise capacity and quality of life.
- Findings : Patients receiving this compound showed significant improvements in exercise tolerance and a reduction in symptoms related to heart failure compared to those receiving standard care alone.
-
Atrial Fibrillation Management :
- Objective : Evaluate this compound's effectiveness in controlling heart rate during atrial fibrillation.
- Findings : The study indicated that this compound effectively reduced heart rates and improved patient outcomes without significant adverse effects.
Research Findings
Recent research has highlighted various aspects of this compound's biological activity:
- A study published in Nature demonstrated that this compound's structural analogs could enhance its potency as a Na⁺/K⁺ ATPase inhibitor, which may lead to novel therapeutic options for heart failure management .
- Another investigation focused on the molecular docking studies of this compound derivatives, revealing insights into their binding affinities and potential modifications to enhance efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How to formulate a research question for Digin-related studies that balances specificity and academic rigor?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., understudied applications of this compound in specific biological systems). Ensure the question is measurable (e.g., "How does this compound modulate enzyme X in vitro?") and narrow in scope to avoid ambiguity. Test the question’s feasibility through pilot studies or simulations . Avoid broad inquiries like "What is this compound?" and instead focus on mechanistic or comparative hypotheses.
Q. What methodological frameworks are suitable for initial this compound experiments?
- Methodological Answer : Use quantitative approaches (e.g., dose-response assays, spectrophotometry) to establish baseline efficacy, supplemented by qualitative observations (e.g., cellular morphology changes). Ensure representative sampling (n ≥ 100 for in vitro studies) and control for confounding variables (e.g., solvent effects) . For behavioral studies, integrate validated questionnaires with Likert scales to quantify subjective outcomes .
Q. How to ensure validity and reliability in this compound data collection?
- Methodological Answer :
- Validity: Align measurement tools (e.g., HPLC, ELISA) with research objectives. Pre-test instruments using known standards.
- Reliability: Conduct pilot studies (n = 10–20) to assess intra- and inter-rater consistency. Use Cronbach’s α ≥ 0.7 for survey instruments .
- Bias Mitigation: Double-blind experimental designs and randomization of samples .
Advanced Research Questions
Q. How to resolve contradictions in this compound data from multi-source studies (e.g., in vitro vs. in vivo results)?
- Methodological Answer : Apply triangulation by cross-verifying results with alternative techniques (e.g., molecular docking simulations to explain conflicting binding affinity data). Statistically assess outliers using Grubbs’ test or leverage meta-analysis to identify trends across studies. Contextualize discrepancies through systematic reviews of experimental conditions (e.g., pH, temperature variations) .
Q. What mixed-methods approaches are effective for studying this compound’s multifactorial mechanisms?
- Methodological Answer : Combine longitudinal quantitative tracking (e.g., pharmacokinetic profiling) with qualitative contextual data (e.g., semi-structured interviews with researchers on observational challenges). Use iterative design: quantitative data informs follow-up qualitative probes (e.g., "Why does this compound’s efficacy drop at 48 hours?"). Code qualitative responses using NVivo and correlate themes with quantitative trends .
Q. How to manage large-scale, heterogeneous this compound datasets (e.g., omics, clinical, and behavioral data)?
- Methodological Answer : Implement a FAIR-compliant data infrastructure:
- Metadata Standards : Use ISA-Tab for experimental metadata and Dublin Core for bibliographic data.
- Integration Tools : Leverage Apache Spark for cross-dataset analytics or R/Python pipelines for normalization.
- Ethical Compliance : Anonymize patient data via cryptographic hashing and adhere to GDPR/IRB protocols .
Q. What ethical and reproducibility challenges arise in this compound research, and how to address them?
- Methodological Answer :
- Reproducibility: Share raw data and code via repositories like Zenodo or Figshare. Document experimental protocols using Protocols.io .
- Ethical Risks: For human studies, obtain informed consent explicitly stating this compound’s experimental status. Use synthetic datasets for AI training to avoid privacy breaches .
Distinction Between Basic and Advanced
- Basic : Focus on foundational techniques (e.g., hypothesis formulation, instrument validation).
- Advanced : Address complexity (e.g., multi-modal data integration, contradiction resolution) and require cross-disciplinary expertise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
